molecular formula C8H10ClNO2S B174102 4-(Dimethylamino)benzene-1-sulfonyl chloride CAS No. 19715-49-2

4-(Dimethylamino)benzene-1-sulfonyl chloride

Cat. No.: B174102
CAS No.: 19715-49-2
M. Wt: 219.69 g/mol
InChI Key: RTQAIFXZCMVBDT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C 8 H 10 ClNO 2 S and a molecular weight of 219.69 g/mol . It is characterized by its role as a versatile chemical building block, particularly useful in organic synthesis and materials science research. The compound's key physical properties include a density of 1.338 g/mL and a melting point of 110 °C . Researchers value this reagent for its reactive sulfonyl chloride group, which can undergo nucleophilic substitution to form stable sulfonamide or sulfonate ester linkages. This reactivity makes it a valuable intermediate for synthesizing more complex molecules, dyes, and functional materials. Proper handling is essential, as the compound is classified as a moisture-sensitive substance and poses specific hazards, including causing severe skin burns and eye damage (H314) and specific target organ toxicity upon single exposure (H335) . It is critical to store this material in a cold environment, preferably under an inert atmosphere such as nitrogen, to maintain its stability and reactivity . This product is intended For Research Use Only and is not approved for use in humans, therapeutics, or diagnostics.

Properties

IUPAC Name

4-(dimethylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQAIFXZCMVBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500734
Record name 4-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19715-49-2
Record name 4-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Dimethylamino)benzenesulfonyl chloride+SOCl24-(Dimethylamino)benzene-1-sulfonyl chloride+SO2+HCl\text{4-(Dimethylamino)benzenesulfonyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Dimethylamino)benzenesulfonyl chloride+SOCl2​→4-(Dimethylamino)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The dimethylamino group activates the benzene ring towards electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions to introduce substituents onto the benzene ring.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines to form sulfonamide derivatives. This reaction is facilitated by the electron-donating dimethylamino group, which activates the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
4-(Dimethylamino)benzene-1-sulfonyl chloride (19715-49-2) C₈H₁₀ClNO₂S 219.69 -N(CH₃)₂ (electron-donating) Pharmaceuticals, agrochemical intermediates
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (1909337-37-6) C₁₃H₁₆Cl₂N₂O₃S 310.2 -NHCO(CH₂)₃Cl (bulky, chloro-terminated) Advanced drug synthesis, crop protection agents
4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride C₁₃H₉ClN₂O₂S₂ 332.81 Benzothiazole ring (heterocyclic) Antitubercular agents
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride (175135-00-9) C₁₂H₇Cl₂NO₅S 348.15 -O-C₆H₃Cl(NO₂) (electron-withdrawing) High-reactivity intermediates for inhibitors
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride C₈H₁₀ClNO₄S₂ 308.80 -SO₂N(CH₃)₂ (dual sulfonyl groups) Drug design targeting enzyme interactions

Biological Activity

4-(Dimethylamino)benzene-1-sulfonyl chloride, also known as sulfanilamide chloride, is a sulfonamide derivative with significant biological activity. This compound is primarily used in medicinal chemistry for its ability to act as a sulfonylating agent and has implications in various therapeutic areas, including antimicrobial and anticancer research.

  • Molecular Formula : C8_8H10_{10}ClNO2_2S
  • Molecular Weight : 219.69 g/mol
  • CAS Number : 19715-49-2
  • Structure : The compound features a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl chloride group.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic therapies. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, similar to other sulfonamide compounds.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. In vitro assays demonstrated that it can induce apoptosis in certain cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes crucial for cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in metabolic pathways, particularly those associated with cancer cell growth.
  • Protein Interaction : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to desired therapeutic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32S. aureus
This compound64E. coli

Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of this compound against various cancer cell lines, including breast and colon cancer. The results revealed a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent.

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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